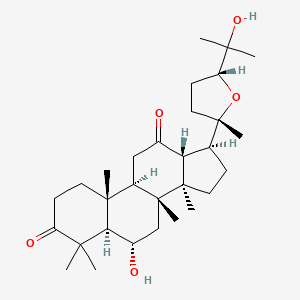
Panaxadione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panaxadione is a natural product found in Panax ginseng with data available.
Applications De Recherche Scientifique
Discovery and Chemical Structure
Panaxadione, a dammarane-type triterpene ketone, was discovered as a new compound isolated from the seeds of Panax ginseng C. A. MEYER. This discovery expanded the chemical diversity of compounds derived from Panax ginseng, which is known for its medicinal properties, particularly in traditional Chinese medicine. The elucidation of panaxadione's structure was based on comprehensive physicochemical evidence, which helped in understanding its potential biological activities (Sugimoto et al., 2009).
Anticancer Activity
Panaxadione and its derivatives, such as panaxadiol, have been studied for their potential in cancer therapy. One study highlighted panaxadiol's ability to inhibit the expression of programmed cell death-ligand 1 (PD-L1) and tumor proliferation in human colon cancer cells. This inhibition is achieved through the suppression of hypoxia-inducible factor (HIF)-1α and STAT3 via various signaling pathways, offering insights into the development of cancer therapeutics (Wang et al., 2020).
Cardiovascular Protection
In the context of cardiovascular health, ginseng saponins, including panaxadiol, have been shown to exert protective effects against myocardial ischemia/reperfusion injury in isolated rat hearts. These effects are mediated by the reduction of oxidative stress markers, indicating the potential of panaxadione derivatives in cardiovascular disease management (Kim & Lee, 2010).
Anti-inflammatory Effects
Panaxadiol has also been noted for its anti-inflammatory properties, particularly in inhibiting IL-1β secretion in macrophages. This effect is linked to the suppression of non-canonical caspase-8 inflammasome and MAPKs, regulated by zinc finger protein 91. Such findings support the use of panaxadiol in treating inflammatory diseases (Wang et al., 2021).
Saponin Diversity and Biological Activities
The genus Panax is known for its rich saponin content, which contributes to its diverse pharmacological activities. A systematic review of the chemical diversity of saponins in Panax species, including panaxadiol, highlights their significant effects on the central nervous system, cardiovascular health, and potential anti-diabetic and anti-tumor properties (Yang et al., 2014).
Propriétés
Nom du produit |
Panaxadione |
|---|---|
Formule moléculaire |
C30H48O5 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(5R,6S,8R,9R,10R,13R,14R,17S)-6-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C30H48O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17,19-20,22-24,32,34H,9-16H2,1-8H3/t17-,19-,20+,22+,23-,24-,27+,28+,29+,30-/m0/s1 |
Clé InChI |
FCAJXFJDFFPHME-KDZRHTKCSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2C(=O)C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C |
SMILES canonique |
CC1(C2C(CC3(C(C2(CCC1=O)C)CC(=O)C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)O)C |
Synonymes |
panaxadione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



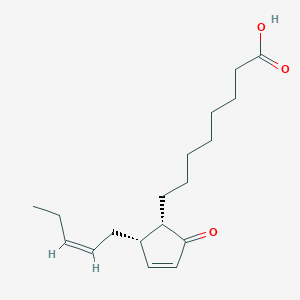
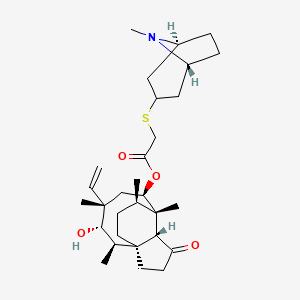
![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)
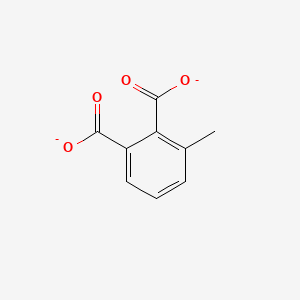

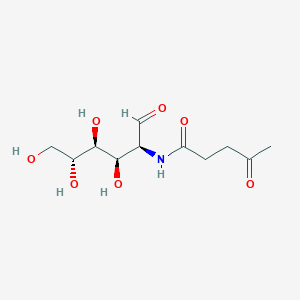
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
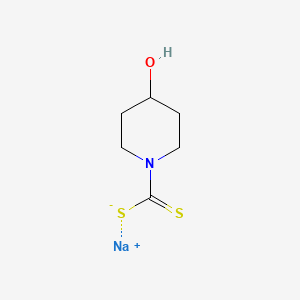
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
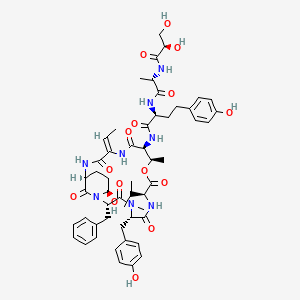
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1264885.png)